molecular formula C15H9Cl4NO B11132832 (2E)-N-(2,3-dichlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide

(2E)-N-(2,3-dichlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B11132832
M. Wt: 361.0 g/mol
InChI Key: OFPMYVVNJCAVAA-FNORWQNLSA-N
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Description

(2E)-N-(2,3-dichlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two dichlorophenyl groups attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,3-dichlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the reaction of 2,3-dichloroaniline with 2,4-dichlorocinnamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,3-dichlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dichlorophenyl oxides.

    Reduction: Formation of dichlorophenyl amines.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

(2E)-N-(2,3-dichlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(2,3-dichlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2,3-dichlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide can be compared with other dichlorophenyl derivatives, such as:
    • (2E)-N-(2,3-dichlorophenyl)-3-phenylprop-2-enamide
    • (2E)-N-(2,4-dichlorophenyl)-3-(2,3-dichlorophenyl)prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of dichlorophenyl groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H9Cl4NO

Molecular Weight

361.0 g/mol

IUPAC Name

(E)-N-(2,3-dichlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C15H9Cl4NO/c16-10-6-4-9(12(18)8-10)5-7-14(21)20-13-3-1-2-11(17)15(13)19/h1-8H,(H,20,21)/b7-5+

InChI Key

OFPMYVVNJCAVAA-FNORWQNLSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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